![molecular formula C13H21NO3 B6324465 tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% CAS No. 1368144-73-3](/img/structure/B6324465.png)
tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%
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Overview
Description
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% (TBOOIC) is a chemical compound belonging to the class of carboxylates. It is a colorless to pale yellow liquid, with a molecular weight of 214.27 g/mol and a boiling point of 150-152°C. TBOOIC is used in various industries and research laboratories, primarily for its ability to act as an intermediate in the synthesis of other compounds. It is also used in the production of pharmaceuticals and fragrances.
Mechanism of Action
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is an intermediate in the synthesis of other compounds. It acts as a catalyst in the Friedel-Crafts alkylation reaction, allowing for the formation of more complex molecules from simpler ones. It also acts as a nucleophile, reacting with electrophiles to form new covalent bonds.
Biochemical and Physiological Effects
tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% has no known biochemical or physiological effects. It is not toxic and is not known to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity (90%). It is also stable under a wide range of temperatures and pressures. The main limitation of tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%. It could be used as a starting material in the synthesis of other compounds, such as pharmaceuticals and fragrances. It could also be used in the production of polymers, such as polyurethanes and polyesters. Additionally, tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% could be used in the production of nanomaterials and in the development of new catalysts. Finally, tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% could be used as a starting material in the development of new materials for use in energy storage and conversion.
Synthesis Methods
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In the case of tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%, the aromatic compound is 1-indanone and the alkyl halide is tert-butyl bromide. The reaction is carried out at temperatures between 80-120°C and yields a 90% pure tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% product.
Scientific Research Applications
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is used in scientific research as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Its use in scientific research is primarily in the field of organic chemistry, where it is used as an intermediate in the synthesis of other compounds.
properties
IUPAC Name |
tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJWMLQAHUBDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxooctahydro-1H-indole-1-carboxylate |
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